molecular formula C14H15ClN4 B2963576 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1338664-16-6

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B2963576
CAS No.: 1338664-16-6
M. Wt: 274.75
InChI Key: XJFZDIDRRLWZBU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine is a chemical compound that features a pyridazine ring substituted with a 2-chlorophenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 3-(2-chlorophenyl)pyridazine. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: It is used in research to understand its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Dechloro Aripiprazole: A compound with a similar piperazine structure but different substituents.

    Piperazine Derivatives: Compounds like amoxapine, bifeprunox, and cyclizine, which also feature the piperazine moiety.

Uniqueness

3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a piperazine moiety makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

3-(2-chlorophenyl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZDIDRRLWZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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